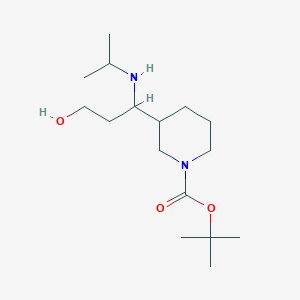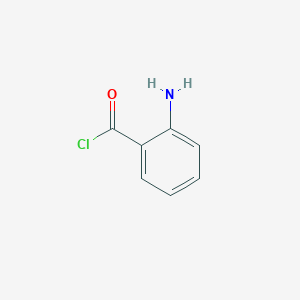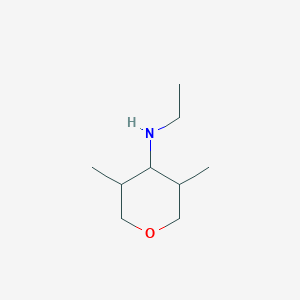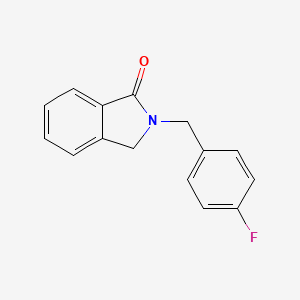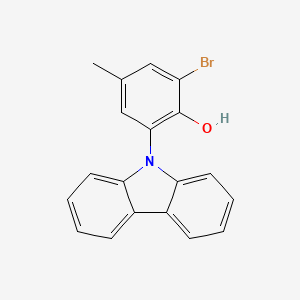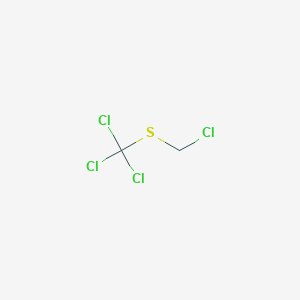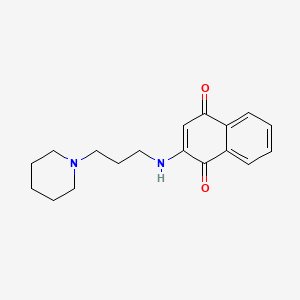![molecular formula C8H14BrN B13969613 2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
2-(Bromomethyl)-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-azaspiro[34]octane is an organic compound characterized by a spirocyclic structure, which includes a bromomethyl group and an azaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with a bromomethylating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon, 6-azaspiro[3.4]octane.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane
- 2-(Bromomethyl)spiro[3.4]octane
Uniqueness
2-(Bromomethyl)-6-azaspiro[3.4]octane is unique due to the presence of the azaspiro moiety, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. The azaspiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14BrN |
|---|---|
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14BrN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2 |
Clave InChI |
IDLUFIBYJXWSSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



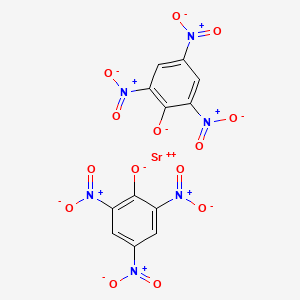
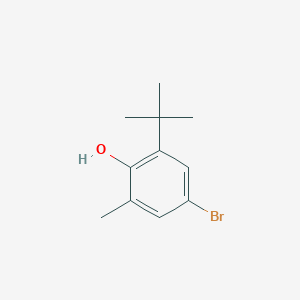
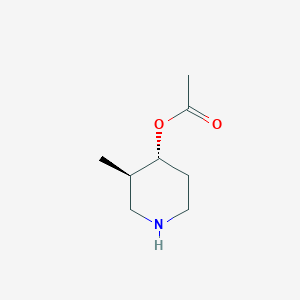

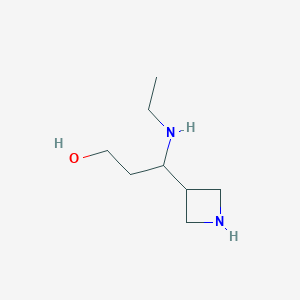
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
